Pyroxsulam
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N6O5S/c1-26-8-6-9(27-2)23-13(19-8)20-12(21-23)22-29(24,25)10-7(14(15,16)17)4-5-18-11(10)28-3/h4-6H,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBLPMUBLHYFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=NC(=NN12)NS(=O)(=O)C3=C(C=CN=C3OC)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044344 | |
| Record name | Pyroxsulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422556-08-9 | |
| Record name | 3-Pyridinesulfonamide, N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422556-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyroxsulam [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0422556089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyroxsulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinesulfonamide, N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYROXSULAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9N7LU19AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Selectivity in Biological Systems
Target-Site Mechanisms
The core of Pyroxsulam's mode of action lies in its interaction with a specific enzyme, leading to a cascade of events that inhibit plant growth and survival.
Inhibition of Acetolactate Synthase (ALS) Enzyme
This compound functions as an inhibitor of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) (EC 2.2.1.6). apvma.gov.aupnwhandbooks.orgherts.ac.ukepa.govepa.govresearchgate.nete-planet.co.inijsr.netumn.edunih.govucanr.eduucanr.edunih.govregulations.gov This enzyme is pivotal in the biosynthetic pathway of certain essential amino acids in plants and microorganisms, a pathway not present in humans. umn.eduwikipedia.orgnih.gov
The primary consequence of ALS enzyme inhibition by this compound is the disruption of the synthesis of branched-chain amino acids: valine, leucine, and isoleucine. apvma.gov.auepa.govepa.gove-planet.co.inijsr.netumn.eduucanr.eduucanr.edu These amino acids are fundamental building blocks for proteins and are vital for various metabolic processes within the plant. By preventing their production, this compound effectively starves the plant of these essential components. umn.edunih.gov
The inhibition of branched-chain amino acid production directly leads to a rapid cessation of plant cell division. apvma.gov.aupnwhandbooks.orge-planet.co.inijsr.netucanr.edugoogle.com While the exact sequence of phytotoxic processes following amino acid inhibition is complex and not fully elucidated, this disruption in cell division ultimately results in the inhibition of plant growth and, subsequently, the death of susceptible plants. apvma.gov.aue-planet.co.inijsr.netucanr.eduucanr.edugoogle.com Plant growth can be inhibited within approximately two hours of treatment, although the visible symptoms and ultimate plant death may take several days to manifest. ucanr.edu The rate of plant death is often related to the plant's existing reserves of branched-chain amino acids, with smaller plants succumbing more rapidly. ucanr.edu
Molecular Interactions with ALS Enzyme
The precise molecular interactions between this compound and the ALS enzyme are critical to its herbicidal activity.
Toxicophoric modeling studies, particularly on sulfonamide derivatives to which this compound belongs, aim to identify the specific structural features or groups within the herbicide molecule that are responsible for its interaction with and inhibition of the ALS enzyme. researchgate.net Research indicates that sulfonamide molecules possess toxicophore groups that are analogous to those found in other commercial sulfonylurea herbicides, suggesting a common mode of interaction with the ALS enzyme's active site. researchgate.net These models help in understanding the essential chemical moieties required for effective ALS inhibition.
Molecular docking studies provide insights into how sulfonamide herbicides, including those structurally similar to this compound, bind to the active site of the ALS enzyme. researchgate.netfrontiersin.org These studies examine the specific interactions, such as hydrogen bonds and van der Waals forces, between the herbicide molecule and the amino acid residues within the enzyme's binding pocket. researchgate.net For instance, molecular docking analyses of other ALS-inhibiting sulfonamides have revealed that mutations in the ALS active site can alter the binding energy, thereby affecting the herbicide's efficacy. frontiersin.org The hydrophobic substituent groups on the heterocyclic ring of sulfonamides tend to exhibit favorable interactions with the side chains within the enzyme's binding site. researchgate.net This detailed understanding of molecular interactions contributes to the design of more effective and selective herbicides.
Quantum Theory of Atoms in Molecules for Interaction Analysis
Specific research findings applying Quantum Theory of Atoms in Molecules (QTAIM) for the interaction analysis of this compound have not been identified in the available literature.
Differential Selectivity in Target vs. Non-Target Species
This compound, a triazolopyrimidine sulfonamide herbicide, functions as an acetolactate synthase (ALS) inhibitor, which is crucial for the biosynthesis of branched-chain amino acids in plants. apvma.gov.auepa.govepa.gov This inhibition leads to the cessation of cell division and plant death in susceptible species. apvma.gov.au this compound is a systemic herbicide, absorbed through leaves, shoots, and roots, and is mobile in both phloem and xylem. apvma.gov.au Its selective action, particularly in wheat, is primarily attributed to differences in the rate and pathways of metabolism between target weeds and the crop. scielo.bracs.orgnih.govijaast.orgresearchgate.netresearchgate.net
Selectivity in Wheat vs. Blackgrass (Alopecurus myosuroides)
The differential selectivity of this compound between wheat (Triticum aestivum) and blackgrass (Alopecurus myosuroides) is a well-studied aspect, primarily driven by distinct physiological and metabolic responses in these two species. acs.orgnih.govijaast.orgresearchgate.netresearchgate.net
Comparative Root Uptake and Translocation
Studies have demonstrated significant differences in the uptake and translocation patterns of this compound between wheat and blackgrass. Root uptake of this compound has been observed to be significantly higher in blackgrass compared to wheat, suggesting a potential enhancement of herbicidal activity in blackgrass due to this increased absorption. acs.orgnih.govijaast.orgresearchgate.netresearchgate.net Conversely, translocation of this compound to foliage from root uptake, as well as its movement out of treated foliage following foliar applications, is notably lower in wheat than in blackgrass. acs.orgnih.govijaast.orgresearchgate.netresearchgate.netbiorxiv.org This reduced translocation in wheat is largely attributed to its rapid metabolic detoxification of the herbicide. acs.orgnih.govijaast.orgresearchgate.netresearchgate.net
Table 1: Comparative Uptake and Translocation of this compound in Wheat and Blackgrass
| Characteristic | Wheat | Blackgrass | Source |
| Root Uptake | Lower | Significantly Higher | acs.orgnih.gov |
| Translocation to Foliage (from root uptake) | Low, due to rapid metabolism | Higher | acs.orgnih.gov |
| Translocation out of Treated Foliage (foliar application) | Low, due to rapid metabolism | Higher | acs.orgnih.gov |
Differential Metabolism and Inactive Metabolite Generation
A key factor in this compound's selectivity is the differential rate and pathway of its metabolism in wheat versus blackgrass. Wheat metabolizes this compound significantly faster than blackgrass. acs.orgnih.govijaast.orgresearchgate.netresearchgate.net This rapid metabolism in wheat leads to the generation of a less active O-dealkylation product. acs.orgnih.govijaast.orgresearchgate.netresearchgate.net Specifically, this compound is metabolized in wheat through demethylation of the 5- or 7-ether group of the pyrimidine (B1678525) ring, forming metabolites such as 5-OH-XDE-742 or 7-OH-XDE-742, which are herbicidally inactive to the plant. scielo.brepa.gov In contrast, blackgrass lacks this efficient detoxification pathway, leading to the accumulation of the active herbicide and subsequent phytotoxic effects. acs.orgnih.govijaast.orgresearchgate.netresearchgate.net
Table 2: Differential Metabolism of this compound in Wheat and Blackgrass
Environmental Fate and Transport Dynamics
Degradation Pathways in Environmental Matrices
The primary routes of pyroxsulam degradation in the environment include aqueous photolysis and aerobic soil metabolism, with aerobic aquatic metabolism also playing a role. nih.govnih.govscitoys.com
Hydrolysis Stability
This compound demonstrates stability to abiotic hydrolysis. Studies have shown that this compound does not hydrolyze when maintained in the dark at 20°C in sterile aqueous buffered solutions across a pH range of 5, 7, and 9 for 32 days. Due to this stability, a half-life (DT50) for hydrolysis could not be determined in these buffer systems. herts.ac.uknih.govnih.govscitoys.comnih.govuni.luuni.lu
Photolysis (Aqueous and Soil)
Photolysis is a significant degradation pathway for this compound, particularly in aqueous environments. Aqueous photolysis is identified as a primary route of degradation, with a reported half-life (t1/2) of 4.5 days nih.govuni.lu or 3.2 days at pH 7 uni.lu. The major transformation products observed during aqueous phototransformation include this compound-sulfinic acid and this compound-ADTP, which can reach maximum concentrations of 79.2% and 39.8% of the applied radioactivity, respectively. herts.ac.uk Despite the formation of these products, the total residues of this compound remained stable under aqueous photolysis, with no evolution of carbon dioxide. nih.gov
Aerobic Soil Metabolism
Aerobic soil metabolism is a primary route of degradation for this compound. nih.govnih.govscitoys.com The half-life (t1/2) of this compound in aerobic soil ranges from 2.64 to 14.6 days. nih.govuni.lunih.gov However, the total residue half-lives in aerobic soil systems can increase to a range of 59.0 to 186 days. nih.gov
Major biodegradates formed in aerobic soil include 7-OH-XDE-742 and XDE-742 ATSA, which can constitute up to 24.1% and 13.7% of the applied amount, respectively, in various soil types. Minor biodegradates identified in aerobic soil include XDE-742 CSF and XDE-742 PSA, forming up to 8.1% and 5.9% of the applied amount, respectively. nih.gov
Table 1: this compound Aerobic Soil Metabolism Half-Lives
| Environmental Matrix | Degradation Pathway | Half-Life (t1/2) Range (days) | Total Residue Half-Life Range (days) | Citation |
| Aerobic Soil | Metabolism | 2.64 - 14.6 | 59.0 - 186 | nih.govuni.lunih.gov |
Aerobic Aquatic Metabolism
Aerobic aquatic metabolism may also serve as a primary route of degradation for this compound. nih.govnih.govscitoys.com Reported half-lives (t1/2) in aerobic aquatic systems range from 14.5 to 18.8 days. nih.govuni.lu However, the submitted data for aerobic aquatic metabolism are noted to be uncertain, and half-life estimates may be overestimated due to inadequate residue extraction. nih.gov Total residue half-lives in aerobic aquatic systems can extend to 53.3-128 days. nih.gov
Major biodegradates in aerobic aquatic systems include 7-OH-XDE-742 and XDE-742 ATSA, forming up to 58.4% and 12.9% of the applied amount, respectively. nih.gov
Table 2: this compound Aerobic Aquatic Metabolism Half-Lives
| Environmental Matrix | Degradation Pathway | Half-Life (t1/2) Range (days) | Total Residue Half-Life Range (days) | Citation |
| Aerobic Aquatic | Metabolism | 14.5 - 18.8 | 53.3 - 128 | nih.govuni.lu |
Anaerobic Aquatic Metabolism
This compound appears to persist under anaerobic conditions. nih.govnih.govscitoys.comnih.gov In one study, this compound remained stable through the initial 30 days, a period during which redox potentials were at their lowest. nih.gov Degradation was observed to occur suddenly after this 30-day period, coinciding with an increase in aqueous redox potential, which suggests that changes in aerobicity within the test system might have led to rapid biodegradation. nih.gov Acceptable anaerobic aquatic metabolism data are not fully available, as consistent anaerobic conditions were not maintained throughout the submitted study. nih.gov Due to a lack of adequate data, this compound is generally considered stable in anaerobic water-sediment systems. nih.gov
Terrestrial Field Dissipation
Terrestrial field dissipation studies conducted at various sites in Canada have provided insights into this compound's persistence in different soil types. This compound dissipated in loam soil with a half-life of 4.6 days (0-30 cm depth) and in clay loam soil with a half-life of 23 days (0-60 cm depth). nih.govnih.govscitoys.comnih.gov
While no major degradates were detected in the field sites, certain minor degradates were observed. 6-Cl-7-OH-XDE-742 was initially detected in loam soil at 3% of the applied amount on day 14, with a subsequent half-life of 5 days, but was not detected in clay loam soil. nih.gov 7-OH-XDE-742 was detected at concentrations up to 4% of the applied amount (day 14) in loam soil and up to 8% (day 28) in clay loam soil; however, a clear pattern of decline could not be established for this degradate in either soil. nih.gov The dissipation dynamics of this compound are influenced by both soil type and temperature. researchgate.net
Table 3: this compound Terrestrial Field Dissipation Half-Lives
| Soil Type | Depth Range (cm) | Half-Life (days) | Citation |
| Loam Soil | 0-30 | 4.6 | nih.govnih.govscitoys.comnih.gov |
| Clay Loam Soil | 0-60 | 23 | nih.govnih.govscitoys.comnih.gov |
Ecotoxicological Impact and Risk Assessment
Effects on Non-Target Organisms
Studies evaluating the toxicity of Pyroxsulam on zebrafish have revealed distinct effects across different life stages, namely embryos (120 hours post-fertilization, hpf) and adults (14 and 28 days of exposure). researchgate.netnih.gov These investigations provide crucial data for assessing the herbicide's potential impact on aquatic ecosystems. researchgate.netnih.gov
This compound exposure leads to varied modulation of Reactive Oxygen Species (ROS) content depending on the zebrafish's life stage. Chronic exposure to the herbicide resulted in a reduction of ROS content in zebrafish embryos. researchgate.netnih.gov Conversely, in adult zebrafish, chronic exposure to this compound led to an increase in ROS content. researchgate.netnih.gov This differential response highlights the stage-specific oxidative stress mechanisms or detoxification pathways in zebrafish.
Table 1: this compound's Effect on Reactive Oxygen Species (ROS) Content in Zebrafish
| Life Stage | ROS Content Modulation | Source |
| Embryos | Reduced | researchgate.netnih.gov |
| Adults | Increased | researchgate.netnih.gov |
This compound has been shown to induce significant cellular damage, including lipid peroxidation and DNA damage, in both zebrafish embryos and adults. researchgate.netnih.gov Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage and oxidative stress. aging-us.comaimspress.com DNA damage, on the other hand, refers to alterations in the DNA structure that can impair cellular function and potentially lead to genotoxic effects. aging-us.comdergipark.org.tr The consistent observation of both lipid peroxidation and DNA damage across different life stages underscores this compound's capacity to induce oxidative stress and genotoxicity in this aquatic model. researchgate.netnih.gov
Table 2: this compound's Induction of Lipid Peroxidation and DNA Damage in Zebrafish
| Life Stage | Effect | Source |
| Embryos | Caused Lipid Peroxidation, DNA Damage | researchgate.netnih.gov |
| Adults | Caused Lipid Peroxidation, DNA Damage | researchgate.netnih.gov |
The impact of this compound on apoptosis, or programmed cell death, varies significantly between zebrafish embryos and adults. In embryos, this compound was found to inhibit apoptosis. researchgate.netnih.gov This inhibition may be linked to the upregulation of the bcl-2/bax ratio and downregulation of the p53 gene, suggesting a potential interference with the p53-bax-bcl-2 pathway, which could inhibit the release of mitochondrial cytochrome c. researchgate.net Conversely, in adult zebrafish, this compound induced apoptosis. researchgate.netnih.gov This induction in adults, particularly after 28 days of exposure, was associated with an upregulation of the p53 gene and potential activation of caspase 3, a key enzyme in apoptotic pathways. researchgate.net The expression of p53, bcl-2/bax, and caspase 3/8/9 genes indicated these life-stage-dependent apoptotic responses. researchgate.netnih.gov
Table 3: this compound's Effect on Apoptosis in Zebrafish
| Life Stage | Apoptosis Response | Associated Gene Expression Changes (Examples) | Source |
| Embryos | Inhibited | Upregulation of bcl-2/bax ratio, downregulation of p53, inhibition of caspase 3/8/9 gene expression. | researchgate.netnih.gov |
| Adults | Induced | Upregulation of p53, potential activation of caspase 3. | researchgate.netnih.gov |
This compound exerts toxic effects on zebrafish across different life stages, encompassing both embryonic development and adult physiological functions. researchgate.netnih.gov The toxicity of this compound generally increased with higher concentrations. researchgate.netnih.gov However, an interesting observation in adults was that the toxicity of this compound decreased with increasing exposure time. researchgate.netnih.gov These findings highlight the importance of considering various life stages when evaluating the toxicity of this compound to zebrafish, as different stages exhibit distinct sensitivities and responses to the herbicide. researchgate.netnih.gov
Table 4: General Toxicological Trends of this compound in Zebrafish
| Characteristic | Observation in Zebrafish (Embryos & Adults) | Source |
| Overall Toxic Effect | Exerted toxic effects across life stages | researchgate.netnih.gov |
| Concentration-Toxicity | Toxicity increased with increasing concentration | researchgate.netnih.gov |
| Exposure Time-Toxicity (Adults) | Toxicity decreased with increasing exposure time | researchgate.netnih.gov |
Zebrafish (Danio rerio) Embryo and Adult Toxicity Studies
Terrestrial Organisms
This compound is considered practically non-toxic to birds under acute exposure conditions publications.gc.caepa.govepa.govpublications.gc.capublications.gc.ca. An acute oral toxicity study conducted on Northern Bobwhite Quail (Colinus virginianus) demonstrated a 14-day acute oral LD50 of > 2105 mg a.i./kg body weight (bw), with no compound-related toxicity effects (survival or sublethal) observed during the study period epa.gov. The 14-day No Observed Effect Level (NOEL) and No Observed Adverse Effect Level (NOAEL) for this compound to the Bobwhite Quail, based on mortality, was also > 2105 mg a.i./kg bw epa.gov.
Table 2: Acute Oral Toxicity of this compound to Avian Species
| Organism | Endpoint | Value | Classification | Source |
| Northern Bobwhite Quail | 14-day LD50 | > 2105 mg a.i./kg bw | Practically non-toxic | epa.gov |
| Northern Bobwhite Quail | 14-day NOEL/NOAEL | > 2105 mg a.i./kg bw | No observed effects | epa.gov |
This compound is not anticipated to pose unacceptable risks to earthworms apvma.gov.au. Acute toxicity studies on earthworms (Eisenia foetida) exposed to this compound at concentrations up to 10,000 mg/kg dry weight (dw) of artificial soil for 14 days showed no mortalities or sublethal effects, apart from a reported 18% loss in body weight at the highest concentration, compared to a 1.9% loss in control organisms apvma.gov.auepa.gov. The 14-day LC50 was determined to be >10,000 mg this compound/kg dw artificial soil apvma.gov.au. This compound and its degradates are generally not toxic to terrestrial invertebrates on an acute exposure basis, with LC50 values exceeding tested concentrations epa.gov.
Table 3: Toxicity of this compound to Earthworms
| Organism | Endpoint | Value | Effect | Source |
| Eisenia foetida | 14-day LC50 | > 10,000 mg/kg dw artificial soil | No mortality or sublethal effects (except weight change) | apvma.gov.au |
| Eisenia foetida | NOAEC (Parent) | < 10,000 mg a.i./kg substrate | 18% body weight loss at 10,000 mg/kg | epa.gov |
| Eisenia foetida | 56-day NOAEC (6-Cl-7-OH metabolite) | 130 µg a.i./kg dry soil | No reproductive toxicity | epa.gov |
This compound is considered practically non-toxic to honey bees (Apis mellifera) under acute exposure conditions publications.gc.caepa.govepa.govpublications.gc.ca. Acute 48-hour LD50 values for both oral and contact exposure to honey bees were reported as >107.4 µg this compound/bee and >100 µg this compound/bee, respectively, classifying the compound as very slightly toxic apvma.gov.au. No mortality or sublethal effects were observed in honey bees in either oral or contact toxicity studies over a 48-hour period apvma.gov.au. This compound and its major transformation products are considered to present a negligible risk to bees publications.gc.capublications.gc.ca.
Table 4: Acute Toxicity of this compound to Honey Bees
| Organism | Endpoint | Value | Classification | Source |
| Apis mellifera | 48h Oral LD50 | > 107.4 µ g/bee | Very slightly toxic | apvma.gov.au |
| Apis mellifera | 48h Contact LD50 | > 100 µ g/bee | Very slightly toxic | apvma.gov.au |
As an herbicide, this compound is highly toxic to terrestrial plants following acute exposure epa.govepa.govregulations.gov. Screening-level assessments have indicated a potential for direct adverse acute effects on non-target terrestrial and semi-aquatic plants epa.govregulations.gov. Monocotyledonous plants generally exhibit greater sensitivity to this compound compared to dicotyledonous plants epa.govepa.gov. The estimated risks can lead to reduced survival, reproduction, or growth in affected plant species epa.gov. Acute risk levels of concern were exceeded for federally listed endangered or threatened semi-aquatic and terrestrial monocot and dicot plants epa.gov.
This compound also poses a risk to aquatic vascular plants publications.gc.capublications.gc.ca. It is highly toxic to algae and aquatic plants apvma.gov.aupestgenie.com.au. For aquatic plants like duckweed (Lemna gibba), an unacceptable risk has been indicated, although this risk is considered mitigable with a 10% overspray and adherence to a 5-meter buffer zone for ground application apvma.gov.au. Specific data for Lemna gibba include a 7-day ErC50 of 0.0015 mg/L and a No Observed Effect Concentration (NOEC) of 0.0026 mg/L fmc.com. The toxicity of the end-use product to algae and aquatic plants is primarily driven by the this compound component apvma.gov.au.
Table 5: Toxicity of this compound to Non-Target Plants
| Organism Type | Endpoint/Effect | Value/Observation | Source |
| Terrestrial plants | Acute exposure toxicity | Highly toxic | epa.govepa.govregulations.gov |
| Monocotyledonous plants | Sensitivity | More sensitive than dicotyledonous plants | epa.govepa.gov |
| Federally listed endangered/threatened semi-aquatic and terrestrial plants | Acute risk levels | Exceeded levels of concern | epa.gov |
| Lemna gibba (Duckweed) | 7-day ErC50 | 0.0015 mg/L | fmc.com |
| Lemna gibba (Duckweed) | 7-day NOEC | 0.0026 mg/L | fmc.com |
| Algae and aquatic plants | Toxicity | Highly toxic | apvma.gov.aupestgenie.com.au |
Environmental Risk Assessment Methodologies
Screening-Level Ecological Risk Assessments
Initial screening-level ecological risk assessments for this compound have been conducted to evaluate its potential environmental impact. These assessments integrate information on environmental exposure and ecotoxicology to estimate the likelihood of adverse effects on non-target species by comparing predicted exposure concentrations with established effect concentrations publications.gc.ca.
The U.S. Environmental Protection Agency's (EPA) Environmental Fate and Effects Division (EFED) completed a screening-level ecological risk assessment for this compound, specifically for its proposed use on winter and spring wheat epa.govepa.gov. The findings from this assessment indicated a potential for direct adverse acute effects on non-target terrestrial and semi-aquatic plants epa.govepa.gov. Conversely, the analysis showed a limited potential for direct adverse acute effects on animal species. However, it was noted that indirect effects on animal populations could arise as a consequence of the herbicide's potential impacts on plants, which serve as food sources or habitat epa.govepa.gov.
Risk Quotient (RQ) Analysis for Non-Target Plants
The Risk Quotient (RQ) analysis is a key component of ecological risk assessment, where exposure concentrations are compared to toxicity endpoints to characterize potential risks. If a screening-level RQ is equal to or exceeds a predetermined level of concern, a more refined risk assessment is typically performed publications.gc.ca.
Given this compound's mode of action as a herbicide, it is inherently expected to adversely affect terrestrial plants in areas adjacent to application sites publications.gc.ca. Furthermore, this compound has the potential to impact aquatic vascular plants in adjacent water bodies, necessitating the implementation of buffer zones during application to mitigate spray drift and runoff publications.gc.capublications.gc.ca.
An example of a screening-level risk assessment for a non-target aquatic plant, the diatom Navicula pelliculosa, yielded a negligible risk quotient. The following table summarizes the data for this assessment:
Table 1: Screening-Level Risk Assessment for Navicula pelliculosa
| Organism | Exposure Type | Endpoint Value (with uncertainty factor) | Estimated Environmental Concentration (EEC) | Risk Quotient (RQ) | Risk Characterization |
| Diatom (Navicula pelliculosa) | 96-h Acute | EC50 ÷ 2: 1.9 mg a.i./L publications.gc.ca | 0.0019 mg a.i./L publications.gc.ca | 0.001 publications.gc.ca | Negligible publications.gc.ca |
Note: a.i. = active ingredient
Modeling Environmental Exposure Concentrations (e.g., PRZM, EXAMS)
Estimated Environmental Concentrations (EECs) of this compound in various environmental media are crucial for risk assessment and are typically determined using standardized simulation models publications.gc.ca. The Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) are commonly employed coupled models for estimating concentrations in surface water epa.govfederalregister.govregulations.govepa.gov. These models simulate pesticide movement and transformation from crop application through soil residue processes, accounting for pesticide loading via runoff, erosion, and spray drift into standard drinking water index reservoirs epa.gov. For groundwater concentration estimations, the Screening Concentration in Ground Water (SCI-GROW) model is utilized epa.govfederalregister.govepa.gov.
For chronic exposures, the estimated environmental concentrations of this compound, derived from PRZM/EXAMS and SCI-GROW models, were reported as 0.102 parts per billion (ppb) for surface water and 0.465 ppb for groundwater federalregister.gov. Notably, the SCI-GROW groundwater value of 0.465 ppb was higher than the PRZM-EXAMS 1-in-10 year annual mean surface water exposure value of 0.164 ppb, leading to the groundwater concentration being used in subsequent dietary risk assessments epa.gov.
This compound exhibits weak sorption to soil and is characterized as mobile to highly mobile, indicating its potential to readily move into surface water through runoff or leach into groundwater, depending on soil permeability epa.govregulations.gov. However, low application rates may limit the extent of this environmental movement epa.gov. This compound is considered moderately persistent in the environment epa.gov. Primary degradation pathways include aqueous photolysis, aerobic soil metabolism, and potentially aerobic aquatic metabolism epa.govpublications.gc.ca. It has been observed to persist under anaerobic conditions and is stable to abiotic processes like soil photolysis and hydrolysis epa.govpublications.gc.ca.
Table 2: Estimated Environmental Concentrations (EECs) of this compound
| Environmental Compartment | Model Used | Estimated Environmental Concentration (EECs) |
| Surface Water | PRZM/EXAMS | 0.102 ppb federalregister.gov |
| Groundwater | SCI-GROW | 0.465 ppb federalregister.gov |
Herbicide Resistance and Management Strategies
Resistance in Specific Weed Species
The development of resistance to pyroxsulam is a significant challenge in the management of key agricultural weeds, with distinct mechanisms observed across different species.
Alopecurus myosuroides (Blackgrass)
Alopecurus myosuroides, commonly known as blackgrass, is a highly competitive weed that has developed resistance to this compound in various regions. In China, an A. myosuroides population (AH93) was confirmed to be resistant to this compound, exhibiting a resistance index of 4.2. nih.govnih.govresearchgate.net Investigations into this population revealed no target-site mutations in the ALS gene, suggesting that non-target-site mechanisms were primarily responsible for the resistance. A malathion (B1675926) pre-treatment study indicated the likely involvement of cytochrome P450-mediated herbicide metabolic resistance. nih.govnih.govresearchgate.net This AH93 population also displayed cross-resistance to mesosulfuron-methyl (B1676312) and multiple resistance to pinoxaden. nih.govnih.gov
In Alopecurus japonicus (Japanese foxtail), a this compound-resistant population designated ACTC-1 was identified with a high resistance index value of 58. This population demonstrated broad cross-resistance to various ALS inhibitors (sulfonylureas, imidazolinones, triazolopyrimidines, pyrimidinyl-benzoates, and sulfonylaminocarbonyl-triazolinones) and multi-resistance to ACCase and photosystem II inhibitors. cambridge.org Molecular analysis of ACTC-1 revealed an Asp-376-Glu substitution in ALS1;2, which is a target-site mutation potentially conferring resistance to this compound. Additionally, the combined application of this compound with metabolic inhibitors like malathion or piperonyl butoxide increased the sensitivity of ACTC-1, although it did not completely overcome the resistance, indicating the involvement of both target-site and non-target-site resistance mechanisms. cambridge.org
In Denmark, A. myosuroides populations have evolved multiple resistance, including to this compound, since 2001. While resistance to ACCase inhibitors can be attributed to altered target sites, resistance to other modes of action, such as ALS inhibitors like this compound, is more frequently linked to enhanced metabolism. weedscience.org
Apera spica-venti (Windgrass)
Apera spica-venti, or windgrass, is a prevalent weed in winter wheat fields that has developed significant resistance to this compound. Studies on A. spica-venti populations from the Czech Republic have demonstrated high levels of resistance to this compound, along with cross and multiple resistance to other ALS-inhibiting herbicides such as iodosulfuron, propoxycarbazone, and pinoxaden, as well as to chlortoluron. mdpi.comresearchgate.netnih.gov
Dose-response experiments revealed substantial resistance factors (RF) for this compound in resistant biotypes. For instance, R1 and R2 biotypes showed RF values of 6.69 and 141.65, respectively, when compared to susceptible biotypes. mdpi.comresearchgate.netnih.gov
Table 1: this compound Resistance Factors in Apera spica-venti Biotypes
| Biotype | Resistance Factor (RF) |
| R1 | 6.69 |
| R2 | 141.65 |
Metabolism and Residue Dynamics in Organisms and Crops
Animal Metabolism
Metabolism in Mammals (e.g., mice, rats, dogs, goats, bovine, poultry)
The metabolism of pyroxsulam in mammals is characterized by rapid absorption and elimination, a low potential for bioaccumulation, and the formation of specific metabolites.
Rapid Absorption and Elimination (primarily in urine)
This compound is rapidly absorbed following oral administration in mammals such as rats and mice, with maximum plasma concentrations typically occurring within 0.5 to 2 hours post-dosing herts.ac.uknih.gov. In rats, this compound was rapidly absorbed and excreted, with the majority of radioactivity being eliminated within 12 to 24 hours post-dosing wikidata.orgnih.gov. Elimination of the absorbed radioactivity from plasma, red blood cells (RBC), and liver followed a biexponential pattern, comprising rapid and slow phases nih.gov. The rapid elimination phase resulted in a half-life of 2-3 hours nih.gov.
Urinary excretion is a predominant route of elimination, especially at lower doses herts.ac.ukwikidata.org. In rats, urine accounted for 57-78% of the administered dose at low-dose groups, while feces accounted for 45-51% wikidata.orgnih.gov. At higher doses, fecal excretion became more significant, indicating potential saturation of absorption herts.ac.ukwikidata.org. In goats, the majority of total radioactive residues (TRR) were found in urine and feces uni.lunih.gov. Similarly, in poultry, most of the administered dose was rapidly excreted in urine and feces as unchanged this compound wikidata.orguni.lu.
Low Potential for Bioaccumulation
This compound exhibits a low potential for bioaccumulation in organisms, which is supported by its Log Pow values wikidata.orgwikidata.orgfishersci.comnih.govnih.gov. The Log Pow of this compound at pH 4, 7, and 9 are 1.08, -1.01, and -1.60, respectively, indicating it is unlikely to preferentially partition into fat wikidata.orgfishersci.comnih.gov. This is further corroborated by livestock metabolism studies where the transfer of residues to milk and tissues was very limited wikidata.orgthegoodscentscompany.com.
Primary Metabolite: 2'-demethyl-pyroxsulam
In rats, this compound undergoes limited metabolism, with the parent compound being the main component in urine and feces nih.govuni.lu. The major metabolite identified in rats and mice is 2'-demethyl-pyroxsulam (also referred to as 2'-demethyl-XDE-742), formed via O-dealkylation herts.ac.ukwikidata.orgnih.govuni.luuni.luepa.gov. Concentrations of parent this compound ranged from 80-90% and 2'-demethyl-XDE-742 from 4-16% of the administered dose in rats nih.govepa.gov.
Other minor metabolites, such as 5-OH-XDE-742 and 7-OH-XDE-742, have been identified, particularly in plants and as environmental degradates herts.ac.ukwikidata.orgnih.govuni.luthegoodscentscompany.comepa.govepa.gov. The presence of low levels of metabolites like ADTP (XDE-742 ATSA), XDE-742 sulfonic acid, and XDE-742 sulfonamide also indicates cleavage of this compound across either side of the sulfonamide nitrogen bridge wikidata.orguni.luepa.govepa.govepa.gov.
Limited Metabolism via Demethylation and Sulfonamide Cleavage in Poultry
In poultry metabolism studies, there was no significant metabolism or transformation of this compound, with the majority of the administered dose being excreted as unchanged this compound in the urine and feces wikidata.orguni.lu. Limited metabolism was observed via demethylation of the 5- or 7-ether group of the pyrimidine (B1678525) ring, forming 5-OH or 7-OH metabolites, found in poultry excreta wikidata.orguni.lu. Cleavage across the sulfonamide nitrogen bridge was also observed in poultry liver uni.lu.
Residues in Tissues and Milk
Studies in lactating goats and laying hens indicate that this compound residues are not readily transferred into milk, eggs, or edible tissues wikidata.orguni.lu. In a goat metabolism study, total radioactive residues (TRR) in muscle, kidney, liver, and adipose tissue were very low, ranging up to 0.013% of the dose (0.022 mg equiv/kg in liver) uni.lu. TRR in milk ranged up to 0.003% of the dose (0.031 mg equiv/kg) uni.lu. This compound accounted for over 94% of the TRR in milk, while in kidney and liver, it was mostly found in the form of its conjugates (40–60% TRR) thegoodscentscompany.com. For poultry, TRR levels only exceeded 0.01 mg/kg in liver (0.019 mg/kg) thegoodscentscompany.com.
The low transfer of residues into animal commodities suggests that detectable residues in livestock products are unlikely under typical exposure scenarios uni.lunih.gov.
Table 1: Summary of this compound Metabolism in Mammals
| Organism | Primary Elimination Route | Primary Metabolite(s) | Bioaccumulation Potential | Residues in Tissues/Milk |
| Rats | Urine and Feces | 2'-demethyl-pyroxsulam | Low | Not readily transferred |
| Mice | Urine and Feces | 2'-demethyl-pyroxsulam | Low | Not readily transferred |
| Goats | Urine and Feces | Parent compound, Conjugates | Low | Very limited (low TRR in muscle, kidney, liver, adipose, milk) uni.lunih.govthegoodscentscompany.com |
| Poultry | Urine and Feces | Parent compound, Demethylated products (5-OH, 7-OH), Sulfonamide cleavage products | Low | Not readily transferred (low TRR in liver, eggs) wikidata.orguni.luthegoodscentscompany.com |
Residue Analysis and Monitoring
For risk assessment, parent this compound is considered the residue of concern in wheat, rotational crops, and animal commodities nih.govuni.luthegoodscentscompany.com. Adequate field trial data for wheat are available, with maximum residues of this compound in forage, hay, grain, and straw typically very low uni.lu.
Analytical methods for the determination of this compound residues in various matrices, including plant tissues, animal tissues, milk, and eggs, have been developed and validated wikidata.orgthegoodscentscompany.com. Liquid chromatography with positive-ion electrospray ionization tandem mass spectrometry (LC/MS/MS) is a commonly used method wikidata.orgherts.ac.ukwikidata.orgthegoodscentscompany.com. This method has been validated for a range of matrices with a validated limit of quantitation (LOQ) of 0.01 mg/kg wikidata.orguni.luthegoodscentscompany.com. Recoveries for this compound in plant and animal matrices typically fall within the acceptable ranges of 70-120% wikidata.org.
Monitoring programs ensure that residue levels in food comply with established maximum residue limits (MRLs) thegoodscentscompany.comamericanelements.com. The LOQ of 0.01 mg/kg is generally achievable in routine analyses thegoodscentscompany.com.
Table 2: Typical Residue Levels of this compound in Wheat Commodities
| Commodity | Maximum Residue (ppm) | Days After Treatment (DAT) | Source |
| Forage | 0.036 | 7-14 | uni.lu |
| Hay | <0.01 | 28-43 | uni.lu |
| Grain | <0.01 | 50-110 | uni.lu |
| Straw | <0.01 | 50-110 | uni.lu |
Advanced Research Methodologies and Techniques
Transcriptomic and Metabolomic Analyses in Resistance Studies
Transcriptomic and metabolomic analyses are crucial for unraveling the complex molecular and physiological changes that occur in plants in response to pyroxsulam, particularly in the context of herbicide resistance. These "omics" approaches provide a global view of gene expression and metabolite profiles, respectively.
In studies involving this compound-resistant and susceptible biotypes of Bromus sterilis, transcriptomic analysis (RNA-Seq) has identified differentially expressed transcripts that potentially contribute to this compound metabolism biorxiv.orgbiorxiv.orgresearchgate.net. A significant increase in the expression of genes involved in redox mechanisms and transporters has been observed in resistant biotypes, suggesting their role in enhanced resistance biorxiv.orgbiorxiv.org. For instance, 12 contigs showed significantly higher transcript expression levels in resistant B. sterilis samples, corresponding to increased resistance and cross-resistance to other herbicides biorxiv.org. These findings point to mechanisms such as ALS gene overexpression, enhanced metabolism, and reduced translocation, even without mutations in the herbicide target protein biorxiv.orgbiorxiv.orgresearchgate.net.
Integrated transcriptomic and metabolomic analyses in highland barley genotypes with differing sensitivities to this compound have revealed significant molecular and physiological changes nih.govresearchgate.netfrontiersin.orgfrontiersin.org. This compound-resistant highland barley accumulated significantly higher levels of stress-responsive metabolites, including flavonoids and antioxidants nih.govresearchgate.netfrontiersin.org. Key genes in the flavonoid biosynthesis pathway and the antioxidant system were found to be upregulated in the resistant genotype nih.govresearchgate.netfrontiersin.org. Specifically, the expression levels of glutathione (B108866) S-transferase and glutathione synthetase, which are involved in scavenging reactive oxygen species (ROS), were significantly increased in the this compound-resistant highland barley nih.govresearchgate.netfrontiersin.org. Metabolite analysis also showed that glutathione was uniquely induced in the tolerant barley after this compound treatment nih.govresearchgate.netfrontiersin.org. The stronger induction of flavonoids in this compound-tolerant barley suggests this as a potential mechanism for higher tolerance nih.govresearchgate.netfrontiersin.org.
Table 1: Key Findings from Transcriptomic and Metabolomic Analyses in this compound Resistance
| Organism/Biotype | Methodologies Used | Key Findings | References |
| Bromus sterilis (Resistant vs. Susceptible) | RNA-Seq (Transcriptomics) | Differentially expressed transcripts contributing to this compound metabolism; increased expression of genes in redox mechanisms and transporters; ALS gene overexpression, enhanced metabolism, and reduced translocation without ALS mutation. | biorxiv.orgbiorxiv.orgresearchgate.net |
| Highland Barley (Resistant vs. Susceptible) | Transcriptomics, Metabolomics (GC-MS, LC-MS) | Higher accumulation of stress-responsive metabolites (flavonoids, antioxidants); upregulation of genes in flavonoid biosynthesis and antioxidant systems (e.g., glutathione S-transferase, glutathione synthetase); unique induction of glutathione. | nih.govresearchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.org |
Molecular Docking and Quantum Theory in Mechanism of Action Studies
While specific detailed research findings on molecular docking and quantum theory applied directly to this compound's mechanism of action were not extensively detailed in the provided search results, these computational methodologies are generally fundamental in understanding herbicide-target interactions. Molecular docking is used to predict the binding affinity and orientation of a small molecule (like this compound) with a macromolecule (like Acetolactate Synthase, ALS, its known target) mdpi.com. Quantum theory-based calculations can further refine these interactions by providing insights into electronic properties, reaction pathways, and energy landscapes of the binding process. These techniques are crucial for identifying potential binding sites, understanding the structural basis of inhibition, and designing new herbicide molecules or overcoming resistance. The absence of mutations at previously reported ALS sites in some resistant biotypes, despite significant differences in ALS enzyme activity, points to the need for deeper investigation into target-site resistance mechanisms, which could involve molecular modeling of subtle changes in enzyme activity or binding dynamics mdpi.comresearchgate.netnih.govdntb.gov.uaresearchgate.net.
Radiolabeled Compound Studies (e.g., 14C-pyroxsulam) for Uptake, Translocation, and Metabolism
Radiolabeled compound studies, particularly using 14C-pyroxsulam, are indispensable for tracing the herbicide's movement and transformation within plants and animals. These studies provide quantitative data on absorption, translocation, and metabolism, which are critical for understanding herbicide efficacy and selectivity, as well as resistance mechanisms.
In Bromus sterilis, studies using 14C-pyroxsulam showed comparable absorption rates between susceptible (S) and resistant (R) biotypes (approximately 1.2% to 2.6% in S and 1.1% to 2.7% in R) biorxiv.org. However, the resistant biotype exhibited significantly lower translocation of this compound to systemic leaves compared to the susceptible biotype biorxiv.org. This suggests that reduced translocation can be a contributing resistance mechanism in B. sterilis biorxiv.orgbiorxiv.orgresearchgate.net.
In wheat and blackgrass, 14C-pyroxsulam studies demonstrated that the selectivity of this compound to wheat is primarily due to differences in the rate of metabolism and the generation of an inactive metabolite nih.gov. Wheat metabolized this compound significantly faster than blackgrass to a less active O-dealkylation product nih.gov. The rapid metabolism in wheat also restricted the subsequent movement of radioactivity out of the treated leaf nih.gov. The presence of the safener cloquintocet-mexyl (B1217157) further increased the rate of this compound metabolism in wheat shoots, but not in blackgrass nih.gov. Root uptake of this compound was significantly higher in blackgrass than in wheat, suggesting a potential activity enhancement in blackgrass due to root uptake nih.gov.
In animal metabolism studies (e.g., rats, mice, goats, poultry), 14C-pyroxsulam was rapidly absorbed and primarily excreted via urine and feces, largely as unchanged this compound epa.govepa.govnhmrc.gov.au. In rats, 57-78% of the low dose was eliminated in urine and 45-51% in feces within 48 hours epa.gov. In poultry, there was no significant metabolism or transformation, with most of the administered dose excreted as unchanged this compound, and minimal transfer to eggs or edible tissues epa.gov. The primary metabolite identified in animals is 2'-demethyl-pyroxsulam nhmrc.gov.au. In wheat, this compound is metabolized via demethylation of the 5- or 7-ether group of the pyrimidine (B1678525) ring to form 5-OH-XDE-742 or 7-OH-XDE-742, with rapid metabolism observed epa.gov.
Table 2: 14C-Pyroxsulam Uptake, Translocation, and Metabolism Findings
| Organism | Study Type | Key Findings | References |
| Bromus sterilis (R vs. S) | Uptake & Translocation | Comparable absorption (1.1-2.7%); lower translocation to systemic leaves in R biotype. | biorxiv.org |
| Apera spica-venti (R vs. S) | Uptake & Translocation | Reduced absorption and translocation not likely primary resistance mechanisms; most herbicide remained in treated leaves. | mdpi.comresearchgate.netnih.govdntb.gov.uaresearchgate.netresearchgate.net |
| Wheat vs. Blackgrass | Uptake, Translocation & Metabolism | Wheat metabolizes this compound faster to inactive O-dealkylation product; reduced translocation in wheat due to rapid metabolism; cloquintocet-mexyl enhances metabolism in wheat. Higher root uptake in blackgrass. | nih.gov |
| Rats, Mice, Goats, Poultry | Metabolism & Excretion | Rapid absorption and excretion, primarily unchanged this compound via urine and feces; low bioaccumulation; primary metabolite 2'-demethyl-pyroxsulam (in animals). | epa.govepa.govnhmrc.gov.au |
| Wheat (Primary Crop) | Metabolism | Metabolized via demethylation to 5-OH-XDE-742 or 7-OH-XDE-742; rapid metabolism. | epa.gov |
Computational Modeling for Environmental Fate (e.g., PRZM, EXAMS)
Computational modeling plays a vital role in predicting the environmental fate and transport of this compound, assessing its potential exposure in surface and groundwater. Models such as the Pesticide Root Zone Model (PRZM) and Exposure Analysis Modeling System (EXAMS) are commonly used for this purpose.
The U.S. Environmental Protection Agency (EPA) utilizes coupled models like PRZM and EXAMS to estimate drinking water concentrations (EDWCs) of this compound in surface water due to runoff, erosion, and spray drift from its proposed uses on wheat epa.govfederalregister.govgovinfo.gov. The Screening Concentration in Ground Water (SCI-GROW) model is used to assess exposure in groundwater due to leaching epa.govfederalregister.gov.
This compound is considered moderately persistent in the environment and mobile in soil epa.gov. Its primary routes of degradation include aqueous photolysis, aerobic soil metabolism, and possibly aerobic aquatic metabolism epa.gov. It appears to persist under anaerobic conditions and is stable to abiotic processes like soil photolysis and hydrolysis epa.gov. Terrestrial field dissipation studies have shown this compound dissipating in loam and clay loam soils with half-lives of 4.6 days (0-30 cm depth) and 23 days (0-60 cm depth), respectively epa.govepa.gov.
For chronic exposure, estimated environmental concentrations (EECs) of this compound derived from PRZM/EXAMS and SCI-GROW models have been estimated at 0.102 parts per billion (ppb) for surface water and 0.465 ppb for groundwater federalregister.gov. These models are designed to provide screening-level estimates to gauge potential risks to aquatic organisms and human health through drinking water epa.govfederalregister.govepa.gov. While PRZM and EXAMS are considered best estimators, the selection of scenarios and input parameters is often conservative, aiming to produce results greater than concentrations typically seen in most environmental settings epa.gov.
Table 3: Computational Models and Environmental Fate Parameters for this compound
| Model/Parameter | Purpose | Key Findings/Characteristics | References |
| PRZM/EXAMS | Surface water exposure (runoff, erosion, spray drift) | Estimated EECs for chronic exposure: 0.102 ppb (surface water). | epa.govfederalregister.govgovinfo.gov |
| SCI-GROW | Groundwater exposure (leaching) | Estimated EECs for chronic exposure: 0.465 ppb (groundwater). | epa.govfederalregister.gov |
| Environmental Persistence | Overall fate | Moderately persistent; mobile in soil; degrades via aqueous photolysis, aerobic soil/aquatic metabolism; persists under anaerobic conditions. | epa.govnih.govmdpi.com |
| Soil Half-lives | Terrestrial dissipation | Loam soil: 4.6 days (0-30 cm); Clay loam soil: 23 days (0-60 cm). | epa.govepa.gov |
Gene Sequencing and Expression Analysis for Resistance Mechanisms
Gene sequencing and expression analysis are fundamental tools for identifying specific genetic alterations and changes in gene activity that confer herbicide resistance.
In Apera spica-venti, gene analysis, including partial ALS gene sequencing and qRT-PCR, revealed no mutations at previously reported sites or overexpression in the acetolactate synthase (ALS) gene, despite resistant biotypes showing increased ALS enzyme activity mdpi.comresearchgate.netnih.govdntb.gov.uaresearchgate.net. This suggests that resistance might stem from an unidentified ALS mutation (within coding or regulatory regions) or increased post-transcriptional stability of the enzyme mdpi.com. However, enhanced herbicide metabolism via cytochrome P450s (CytP450s) and glutathione S-transferases (GSTs) is a contributing factor, as indicated by malathion (B1675926) and NBD-Cl pre-treatment studies mdpi.comresearchgate.netnih.govdntb.gov.uaresearchgate.net. Further omics-based research is needed to confirm differential CytP450 and GST expression mdpi.comresearchgate.net.
In Bromus sterilis, while no ALS mutations were detected, a significant elevation of ALS enzyme activity was observed in resistant biotypes biorxiv.orgbiorxiv.orgresearchgate.net. RNA-Seq analysis identified differentially expressed transcripts related to this compound metabolism, and a significant increase in the expression of genes involved in redox mechanisms and transporters was noted biorxiv.orgbiorxiv.org. Quantitative real-time PCR (qPCR) validated the higher transcript expression levels of genes encoded by multiple detoxification enzyme families (e.g., Cyp450s, GSTs, GTs, ABC transporters) in resistant samples, correlating with increased resistance biorxiv.org. Target gene overexpression and enhanced metabolism by cytochrome P450s are considered likely mechanisms of resistance in Bromus sterilis nih.gov.
In Alopecurus myosuroides, sequencing of the ALS gene revealed no target-site mutation in ALS, but amino acid mutations (Trp-2027-Cys and Cys-2088-Arg) were found in the ACCase gene in a this compound-resistant population nih.gov. Malathion pre-treatment studies also indicated potential cytochrome P450-mediated herbicide metabolic resistance nih.gov.
In Lolium multiflorum, target-site resistance (TSR) mutations (Pro-197-Thr, Pro-197-Gln, and Trp-574-Leu) in the ALS gene were associated with this compound resistance mdpi.com. Additionally, non-target-site resistance (NTSR) mediated by cytochrome P450 monooxygenase (CYP450) genes also played a role mdpi.com.
Table 4: Gene Sequencing and Expression Analysis Findings in this compound Resistance
| Organism | Gene/Enzyme Studied | Key Findings | References |
| Apera spica-venti | ALS gene, ALS enzyme activity, CytP450s, GSTs | No known ALS mutations or overexpression; increased ALS enzyme activity in R biotypes; enhanced metabolism via CytP450s and GSTs. | mdpi.comresearchgate.netnih.govdntb.gov.uaresearchgate.net |
| Bromus sterilis | ALS gene, ALS enzyme activity, Detoxification genes (Cyp450s, GSTs, GTs, ABC transporters) | No ALS mutations, but elevated ALS enzyme activity; overexpression of detoxification genes, redox mechanism genes, and transporters; ALS gene overexpression, enhanced metabolism. | biorxiv.orgbiorxiv.orgresearchgate.netnih.gov |
| Alopecurus myosuroides | ALS gene, ACCase gene, CytP450s | No ALS mutation; ACCase mutations (Trp-2027-Cys, Cys-2088-Arg); potential CytP450-mediated metabolic resistance. | nih.gov |
| Lolium multiflorum | ALS gene, CYP450s | TSR mutations (Pro-197-Thr, Pro-197-Gln, Trp-574-Leu) in ALS; NTSR mediated by CYP450s. | mdpi.com |
Future Research Directions and Unanswered Questions
Elucidation of Unidentified ALS Mutations in Resistant Biotypes
Despite extensive studies, the precise molecular mechanisms conferring pyroxsulam resistance in certain weed biotypes remain partially understood. In species such as Apera spica-venti and Bromus sterilis, resistance to this compound has been observed, yet analyses of known ALS gene mutation sites often reveal no mutations or overexpression nih.govbiorxiv.orgresearchgate.netweedscience.org. However, a notable difference in ALS enzyme activity between resistant and susceptible biotypes strongly suggests the involvement of target-site resistance mechanisms nih.govbiorxiv.orgresearchgate.net. This discrepancy indicates the potential presence of unidentified mutations within the ALS gene, possibly in previously uncharacterized coding regions or regulatory sequences, that contribute to altered enzyme function and herbicide insensitivity nih.govresearchgate.net. Future research should employ advanced genomic and proteomic techniques to comprehensively map the ALS gene in resistant biotypes, aiming to pinpoint these novel mutations and understand their functional implications for enzyme-herbicide binding.
Identification of Candidate Genes for Non-Target Site Resistance
Non-target site resistance (NTSR) is a complex and polygenic mechanism that often involves enhanced herbicide metabolism, reduced absorption, or altered translocation biorxiv.orgmdpi.com. Research has begun to identify specific candidate genes implicated in NTSR to this compound. In Apera spica-venti, enhanced herbicide metabolism, particularly through cytochrome P450 monooxygenases (CytP450s) and glutathione (B108866) S-transferases (GSTs), has been identified as a contributing factor to resistance nih.govresearchgate.net. Similarly, in Bromus sterilis, alongside potential ALS gene overexpression, enhanced metabolism by CytP450s is considered a likely resistance mechanism weedscience.org. Transcriptomic analyses in B. sterilis have further identified a suite of putative candidate genes, including various CytP450s, GSTs, glucosyltransferases (GTs), and ATP-binding cassette (ABC) transporters, that may confer resistance biorxiv.org.
A study on a glyphosate-resistant Lolium rigidum population (NLR70) also exhibiting this compound resistance found no ALS target-site mutations or gene overexpression nih.govcolab.ws. However, this population demonstrated faster this compound metabolism compared to susceptible biotypes nih.govcolab.ws. RNA sequencing and RT-qPCR validation in L. rigidum identified the constitutive upregulation of specific genes, including four P450s (CYP709B2, CYP72A14, CYP89A2, CYP94B3), one GT (UGT79), and one ABC transporter (ABCG41), as candidate genes associated with NTSR to this compound nih.govcolab.wsresearchgate.net.
Table 1: Candidate Genes Associated with Non-Target Site Resistance to this compound
| Weed Species | Gene Family/Type | Specific Candidate Genes Identified | Resistance Mechanism [Source] |
| Apera spica-venti | Cytochrome P450s (CytP450s), Glutathione S-transferases (GSTs) | Not specified (general involvement) | Enhanced metabolism nih.govresearchgate.net |
| Bromus sterilis | Cytochrome P450s (CytP450s), Glutathione S-transferases (GSTs), Glucosyltransferases (GTs), ABC transporters | 57 putative transcripts, including 19 annotated for CytP450s (5), GSTs (5), GTs (6), ABC transporters (3) biorxiv.org | Enhanced metabolism biorxiv.orgweedscience.org |
| Lolium rigidum | Cytochrome P450s (CytP450s), Glucosyltransferases (GTs), ABC transporters | CYP709B2, CYP72A14, CYP89A2, CYP94B3 (P450s); UGT79 (GT); ABCG41 (ABC transporter) nih.govcolab.wsresearchgate.net | Enhanced metabolism nih.govcolab.wsresearchgate.net |
Further research is essential to fully characterize the functional roles of these candidate genes, understand their regulatory networks, and elucidate the precise metabolic pathways involved in this compound detoxification across various resistant weed species.
Further Research on Aquatic Ecotoxicity across Different Life Stages
While this compound is a valuable herbicide, comprehensive research on its aquatic ecotoxicity, particularly across different life stages of aquatic organisms, remains an area requiring more attention nih.govresearchgate.net. Studies on zebrafish (Danio rerio) have shown that this compound exerts toxic effects at various life stages (embryos and adults), with differing toxicological responses nih.govresearchgate.net. For instance, chronic exposure to this compound influenced reactive oxygen species (ROS) content, induced lipid peroxidation, and caused DNA damage in both embryos and adults nih.gov. Interestingly, this compound inhibited apoptosis in embryos but induced it in adults nih.gov. The toxicity was observed to increase with concentration, though for adults, it decreased with prolonged exposure nih.gov.
Despite some chronic aquatic toxicity endpoints for this compound being deemed acceptable, modeling indicates a potential for runoff to introduce the active constituent into aquatic habitats, posing unacceptable risks to fish and daphnia apvma.gov.auepa.gov. This highlights the need for more extensive and detailed investigations into this compound's aquatic ecotoxicity. Future studies should focus on:
Long-term and sub-lethal effects: Beyond acute toxicity, understanding chronic and subtle impacts on aquatic organism physiology, reproduction, and behavior is crucial.
Species diversity: Expanding research to a wider range of aquatic species, including various fish, invertebrate, and algal species, will provide a more holistic understanding of ecosystem-level risks.
Environmental factors: Investigating how environmental variables (e.g., water temperature, pH, organic matter content) influence this compound's fate and toxicity in aquatic systems.
Refined risk mitigation: Developing and validating more precise risk assessment models and mitigation strategies to minimize environmental exposure and protect aquatic ecosystems.
Detailed Investigation of Soil Microbial Interactions and Long-Term Effects
The interaction of agrochemicals with soil microbial communities is a critical aspect of environmental impact, and this compound is no exception nih.govresearchgate.net. Previous research has indicated that this compound can influence soil enzyme activities and the expression of functional genes involved in nitrogen and carbon cycling researchgate.net. Specifically, this compound has been shown to inhibit the expression of nitrogen-fixing genes (nifH), nitrifying genes (amoA), and carbon fixation genes (cbbL), while simultaneously promoting soil denitrification researchgate.net. High concentrations of this compound may exert negative impacts on soil microorganisms in various ways researchgate.net. There is also evidence suggesting that long-term exposure to this compound could lead to the development of resistance in some nitrogen-fixing microorganisms within the soil researchgate.net.
However, the full extent of this compound's long-term effects on the intricate dynamics of soil microbial communities remains to be thoroughly investigated mdpi.comnih.gov. Future research should aim to:
Comprehensive microbial profiling: Utilize advanced metagenomic and metatranscriptomic approaches to characterize shifts in soil microbial diversity, community structure, and functional potential under different this compound application regimes.
Ecosystem services: Assess the long-term impact on crucial soil ecosystem services, including nutrient cycling, organic matter decomposition, and disease suppression.
Persistence and bioavailability: Investigate the persistence and bioavailability of this compound and its metabolites in various soil types over extended periods, and how these factors influence microbial exposure.
Resilience and recovery: Study the resilience and recovery capacity of soil microbial communities following this compound application, and identify factors that promote microbial health and ecosystem stability.
Development of Novel Control Strategies for Resistant Weeds
The increasing prevalence of this compound-resistant weed biotypes, such as Apera spica-venti, Bromus sterilis, and Lolium rigidum, underscores the urgent need for the development and implementation of novel and sustainable weed control strategies nih.govbiorxiv.orgresearchgate.netweedscience.orgnih.govcolab.wsresearchgate.netgrowiwm.org. Over-reliance on single herbicide modes of action has driven the evolution of resistance, necessitating a shift towards integrated weed management (IWM) approaches growiwm.orgnih.gov.
Future research and development efforts should focus on:
Diversification of modes of action: Identifying and incorporating new herbicide active ingredients with novel modes of action to circumvent existing resistance mechanisms.
Herbicide mixtures and rotations: Optimizing the use of herbicide mixtures and rotations that combine this compound with other effective herbicides, such as those containing halauxifen-methyl, to provide broader spectrum control and delay resistance evolution arccjournals.com.
Non-chemical control tactics: Integrating non-chemical control methods, including cultural practices (e.g., crop rotation, tillage, cover cropping), mechanical weed removal, and biological control agents, to reduce selection pressure on herbicides growiwm.org.
Precision agriculture: Leveraging precision agriculture technologies to optimize herbicide application, minimize off-target movement, and target weed patches more effectively.
Genetic solutions: Exploring the development of crop varieties with enhanced herbicide tolerance through conventional breeding or biotechnological approaches, allowing for more flexible weed management options.
Exploration of this compound's Influence on Plant Stress-Responsive Metabolites
Understanding the molecular and physiological responses of plants to this compound, particularly in relation to stress-responsive metabolites, offers insights into both herbicide tolerance and potential avenues for crop improvement. Transcriptomic and metabolomic analyses have revealed that this compound-resistant highland barley genotypes accumulate significantly higher levels of stress-responsive metabolites, including flavonoids and antioxidants nih.govnih.govfrontiersin.org. Furthermore, key genes involved in the flavonoid biosynthesis pathway and the antioxidant system were found to be upregulated in these resistant barley varieties nih.govnih.govfrontiersin.org. This suggests that resistant plants may be "primed" to mitigate herbicide-induced stress through the activation of specific metabolic pathways, such as phenylpropanoid metabolism and antioxidant defense systems nih.govresearchgate.net.
Table 2: Key Metabolic Responses in this compound-Resistant Highland Barley
| Metabolite/Pathway | Observed Change in Resistant Genotype | Implication [Source] |
| Flavonoids | Significantly higher accumulation | Stress response, protective role nih.govnih.govfrontiersin.org |
| Antioxidants | Significantly higher accumulation | Stress response, protective role nih.govnih.govfrontiersin.org |
| Flavonoid biosynthesis pathway | Upregulation of key genes | Enhanced production of protective compounds nih.govnih.govfrontiersin.org |
| Antioxidant system | Upregulation of key genes | Enhanced detoxification of reactive species nih.govnih.govfrontiersin.org |
| Amino acid metabolism | Significantly different profiles compared to susceptible varieties | Involved in stress response and basic biological processes nih.gov |
| Phenylpropanoid pathway | Metabolic reprogramming/upregulation of pivotal genes | Key role in response to biotic and abiotic stresses, including herbicide stress nih.govresearchgate.net |
Further research is needed to:
Identify a broader range of metabolites: Systematically profile the entire metabolome of diverse plant species exposed to this compound to identify all stress-responsive metabolites and their precise roles.
Elucidate metabolic pathways: Map the complete metabolic pathways and regulatory networks that are activated or altered in response to this compound exposure in both susceptible and resistant plants.
Functional validation: Conduct functional studies to confirm the direct involvement of identified metabolites and genes in conferring herbicide tolerance or resistance.
Translational applications: Explore how insights into these metabolic shifts can be leveraged to develop new crop varieties with enhanced this compound tolerance or to design novel weed control strategies that target these metabolic pathways in weeds.
Q & A
How can the PICO framework structure research questions on this compound's ecotoxicology?
- Methodology : Define Population (e.g., aquatic organisms), Intervention (this compound exposure), Comparison (untreated controls), and Outcomes (biomarker changes). For example: "How does this compound exposure (I) affect glutathione-S-transferase activity (O) in Daphnia magna (P) compared to untreated controls (C)?" .
Q. What are best practices for data curation in this compound-related studies?
- Methodology : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use repositories like NCBI GEO for omics data and publish raw spectra (mzML/MGF formats) alongside processed results. Document metadata comprehensively, including growth conditions, herbicide batch numbers, and instrument parameters (e.g., spray voltage: 3.2 kV, sheath gas flow: 40 arb) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
